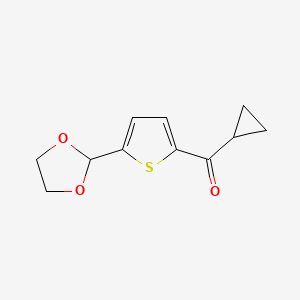

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 499770-71-7) is a heterocyclic compound featuring a cyclopropyl group directly bonded to a ketone, which is further attached to a thienyl ring substituted with a 1,3-dioxolane moiety. This compound is a member of the cyclopropyl ketone family, notable for its strained cyclopropane ring and hybrid aromatic-heterocyclic structure. Its molecular formula is C₁₂H₁₄O₃S, with a molecular weight of 238.3 g/mol . The 1,3-dioxolane group enhances solubility in polar solvents, while the thienyl and cyclopropyl moieties contribute to unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Synthetic routes often involve cyclopropanation of silylenol ethers derived from thienyl ketones, followed by selective hydrolysis or functionalization . The compound has been used in studies of ring-strain effects on reactivity and as a precursor for bioactive molecules . However, it is currently listed as a discontinued product by suppliers like CymitQuimica, limiting its commercial availability .

Propriétés

IUPAC Name |

cyclopropyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-10(7-1-2-7)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKVBIRMCPUHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641895 | |

| Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-50-4 | |

| Record name | Cyclopropyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. This reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation and crystallization to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Applications De Recherche Scientifique

Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of Cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates, which can interact with cellular components, leading to various biological outcomes. Specific molecular targets and pathways may include enzymes involved in metabolic processes and signaling pathways related to cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Structural Analogs

The following table compares cyclopropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone with structurally related cyclopropyl and heterocyclic ketones:

Key Observations :

- Ring Strain vs. Stability : The cyclopropyl analog exhibits higher ring strain compared to the cyclobutyl derivative, leading to greater reactivity in ring-opening reactions but lower thermal stability .

- Substituent Effects : Bulky groups like cyclohexyl enhance lipophilicity, making such derivatives more suitable for membrane-penetrating drug candidates, whereas chloropropyl variants are reactive toward nucleophilic substitutions .

Heterocyclic Analogs

Comparisons with other heterocyclic cyclopropyl ketones:

Key Observations :

- Electronic Effects : The sulfur atom in the thienyl ring increases electron density at the carbonyl group compared to furyl analogs, altering nucleophilic attack patterns .

- Biological Activity: Thienyl derivatives (e.g., cyclopropyl 2-thienyl ketone) are predicted to have lower genotoxicity compared to furyl or pyrrolyl analogs, though experimental validation is needed .

- Solubility : The 1,3-dioxolane group in the query compound improves solubility in polar solvents compared to unsubstituted thienyl ketones .

Activité Biologique

Cyclopropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 226.29 g/mol. The compound features a cyclopropyl group, a dioxolane ring, and a thienyl moiety, which may contribute to its biological activity (Table 1).

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | 226.29 g/mol | Cyclopropyl group and dioxolane ring | |

| Cyclobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone | 238.31 g/mol | Larger cyclobutyl group | |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl propanoyl ketone | 238.31 g/mol | Lacks cyclopropyl group |

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of cyclopropane derivatives with dioxolane-containing compounds. Key parameters such as temperature, solvent choice, and reaction time play significant roles in optimizing yield and purity (source ).

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties. The presence of the dioxolane ring is believed to enhance its interaction with microbial membranes (source ).

Anticancer Potential

Research has indicated that this compound may act as a potential anticancer agent . Studies on structurally related compounds have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may facilitate interactions with key molecular targets involved in cancer progression (source ).

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound forms reactive intermediates that interact with cellular components such as enzymes and receptors involved in metabolic processes and signaling pathways related to cell growth and apoptosis (source ).

Case Studies

- Antimicrobial Activity Study : A study investigating the antimicrobial effects of structurally similar thienyl ketones found that compounds with dioxolane rings exhibited enhanced activity against Gram-positive bacteria. This suggests a potential for this compound to be effective against similar pathogens.

- Anticancer Screening : In vitro assays on related compounds demonstrated significant cytotoxic effects on various cancer cell lines at micromolar concentrations. These findings provide a foundation for further exploration into the anticancer properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.